molecular formula C21H18ClN3O2S B2740000 4-chloro-N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021256-87-0

4-chloro-N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No.: B2740000
CAS No.: 1021256-87-0
M. Wt: 411.9
InChI Key: LHJVJMNINJGHGP-UHFFFAOYSA-N
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Description

4-chloro-N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core structure substituted with a thiazole ring, an indoline moiety, and a chloro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate α-haloketones with thiourea under acidic conditions.

    Attachment of the Indoline Moiety: The indoline group can be introduced via a nucleophilic substitution reaction where indoline reacts with a suitable electrophile, such as an α-bromo ketone.

    Formation of the Benzamide Core: The final step involves the coupling of the thiazole-indoline intermediate with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The indoline moiety can be oxidized to form indole derivatives.

    Reduction: The carbonyl group in the benzamide can be reduced to form amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Indole derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The indoline and thiazole moieties are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide
  • 2-fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

4-chloro-N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazole ring and indoline moiety in a single molecule provides a versatile scaffold for further chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

4-chloro-N-[4-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S/c22-16-7-5-15(6-8-16)20(27)24-21-23-17(13-28-21)9-10-19(26)25-12-11-14-3-1-2-4-18(14)25/h1-8,13H,9-12H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJVJMNINJGHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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